3-(5-Methyl-1,3-benzoxazol-2-yl)aniline
Description
Significance of Heterocyclic Ring Systems in Contemporary Chemical Science
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of chemical science. researchgate.netmdpi.com Their prevalence in nature is vast, forming the core of numerous biologically essential molecules such as nucleic acids, vitamins, and alkaloids. mdpi.com This natural abundance has inspired chemists to utilize heterocyclic scaffolds as building blocks for the synthesis of new molecules with tailored properties. The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique electronic and steric characteristics to these rings, influencing their reactivity, solubility, and ability to interact with biological targets. researchgate.net Consequently, heterocyclic chemistry is a cornerstone of medicinal chemistry, materials science, and agrochemicals. researchgate.netmdpi.com
Overview of Benzoxazole (B165842) as a Privileged Chemical Scaffold
Within the diverse family of heterocyclic compounds, the benzoxazole moiety holds a special status as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable in drug discovery. The benzoxazole structure consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. This arrangement confers a rigid, planar geometry and a unique distribution of electrons, which are favorable for interactions with enzymes and receptors.
The benzoxazole core is found in a wide array of synthetically developed compounds that exhibit a broad spectrum of biological activities. journaljpri.comglobalresearchonline.net These include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. amazonaws.com The versatility of the benzoxazole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile.
Positioning of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline within the Benzoxazole Chemical Space
This compound is a specific derivative within the extensive benzoxazole chemical family. Its structure is characterized by three key features: the core benzoxazole ring system, a methyl group substituted at the 5-position of the benzene ring, and an aniline (B41778) (aminophenyl) group attached to the 2-position of the oxazole ring.
The placement of the methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability. The aniline substituent at the 2-position is particularly significant as the amino group provides a site for further chemical functionalization. This allows for the synthesis of a diverse library of related compounds with potentially enhanced or modified biological activities. The meta position of the amino group on the phenyl ring further dictates the spatial arrangement of any subsequent modifications, which can be crucial for target binding.
Below is a data table summarizing the key structural features of this compound.
| Feature | Description |
| Core Scaffold | Benzoxazole |
| Substituent at Position 5 | Methyl Group (-CH₃) |
| Substituent at Position 2 | 3-Aminophenyl Group (-C₆H₄-NH₂) |
Academic Research Landscape and Future Trajectories for this compound
The academic research landscape for benzoxazole derivatives is vibrant and expanding. While specific, in-depth studies focusing solely on This compound are not extensively documented in publicly available literature, research on closely related 2-aminophenylbenzoxazoles and other 5-methylbenzoxazole (B76525) derivatives provides a strong indication of its potential research value.
The synthesis of libraries of 2-aminobenzoxazoles is a common strategy in medicinal chemistry to explore their potential as therapeutic agents. sci-hub.runih.govnih.gov These libraries are often screened against a variety of biological targets to identify lead compounds for drug development. Given its structure, This compound is likely a candidate for inclusion in such screening libraries.
Future research trajectories for this compound are likely to focus on several key areas:
Synthesis of Derivatives: The primary amino group of the aniline moiety is a prime target for derivatization. Researchers will likely explore the synthesis of amides, sulfonamides, and other functional groups at this position to create a library of novel compounds.
Biological Evaluation: These newly synthesized derivatives will undoubtedly be subjected to a wide range of biological assays to investigate their potential as anticancer, antimicrobial, or anti-inflammatory agents.
Materials Science Applications: Benzoxazole derivatives are also known for their fluorescent properties. ontosight.ai Therefore, This compound and its derivatives could be investigated for their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials.
Properties
IUPAC Name |
3-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMVUJGLTNKWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324995 | |
| Record name | 3-(5-methylbenzoxazol-2-yl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7509-65-1 | |
| Record name | NSC408151 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(5-methylbenzoxazol-2-yl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Strategies for 3 5 Methyl 1,3 Benzoxazol 2 Yl Aniline and Its Analogues
Classical and Conventional Synthetic Routes to Benzoxazole (B165842) Derivatives
The traditional synthesis of 2-arylbenzoxazoles, such as 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline, typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. A plausible classical route to the target molecule would involve the reaction of 2-amino-4-methylphenol (B1222752) with 3-aminobenzoic acid or one of its activated forms (e.g., acyl chloride or ester).
These reactions often necessitate harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA) or mineral acids, to drive the cyclodehydration process. researchgate.net While effective, these methods often suffer from drawbacks including low yields for certain substrates, the generation of significant waste, and difficult purification procedures. nih.gov
A common conventional method involves the condensation of an o-aminophenol with an aldehyde, followed by oxidative cyclization. ijpbs.com For the synthesis of this compound, this would entail the reaction of 2-amino-4-methylphenol with 3-aminobenzaldehyde. Various oxidizing agents have been employed for the subsequent cyclization step. However, the stability of the amino group on the benzaldehyde (B42025) reactant can be a challenge under oxidative conditions.
Another established approach is the reaction of o-aminophenols with thioamides in the presence of a promoter, leading to the formation of the benzoxazole ring through cyclodesulfurization. nih.gov This method offers an alternative to the use of carboxylic acids or aldehydes and can proceed under milder conditions.
Advanced and Green Synthesis Protocols for this compound and Related Compounds
In recent years, a strong emphasis has been placed on developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents. ijpsonline.com
Conducting reactions in the absence of a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product work-up. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions under solvent-free conditions. scienceandtechnology.com.vn The synthesis of 2,5-disubstituted benzoxazoles has been successfully achieved in good yields by the microwave-assisted condensation of 2-amino-4-methylphenol with various aromatic aldehydes in the presence of iodine as an oxidant, all without a solvent. scienceandtechnology.com.vn This protocol could be directly applicable to the synthesis of this compound using 3-aminobenzaldehyde.
Another solvent-free approach involves grinding the reactants together, sometimes with a solid catalyst, a technique known as mechanochemistry. For instance, derivatives of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine have been synthesized by grinding the starting materials in a mortar and pestle at room temperature, demonstrating the feasibility of solvent-free methods for complex benzoxazole derivatives. amazonaws.com
The use of catalysts is central to modern organic synthesis, offering pathways with lower activation energies, higher selectivity, and milder reaction conditions.
Transition metal catalysts, particularly those based on copper and palladium, have been extensively used in the synthesis of benzoxazoles. researchgate.net Copper-catalyzed methods often involve the intramolecular cyclization of o-haloanilides. organic-chemistry.org A one-pot synthesis of 2-arylbenzoxazoles has been developed using copper nanoparticles as a catalyst for the reaction between o-bromoanilines and acyl chlorides. ijpbs.com
A patent describes a method for preparing 2-(aminophenyl)-5-aminobenzoxazole, a close analogue of the target compound, which involves the condensation of an aminophenol derivative with a nitrobenzoyl chloride, followed by cyclization and subsequent reduction of the nitro groups. google.com The final reduction step is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This highlights the utility of metal catalysts in the final steps of synthesizing complex benzoxazoles.
Table 1: Comparison of Catalytic Systems in Benzoxazole Synthesis
| Catalyst System | Starting Materials | Conditions | Advantages |
| Iodine (oxidant) | 2-amino-4-methylphenol, aromatic aldehydes | Microwave, solvent-free | High yields, short reaction times, environmentally friendly |
| Copper nanoparticles | o-bromoanilines, acyl chlorides | - | One-pot synthesis |
| Palladium on carbon (Pd/C) | 2-(nitrophenyl)-5-nitrobenzoxazole | Hydrogenation | Efficient reduction of nitro groups |
| Brønsted acidic ionic liquid gel | o-aminophenols, aldehydes | 130 °C, solvent-free | Recyclable catalyst, high yields, simple work-up |
| Fe3O4@SiO2-SO3H nanoparticles | o-aminophenols, aromatic aldehydes | 50 °C, solvent-free | Magnetically recoverable, reusable, mild conditions |
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Brønsted acidic ionic liquids, which possess a proton-donating group, have proven to be effective and reusable catalysts for benzoxazole synthesis. A reusable Brønsted acidic ionic liquid gel (BAIL gel) has been used to catalyze the condensation of o-aminophenols and aldehydes under solvent-free conditions at 130 °C, affording high yields of the desired benzoxazoles. acs.org The catalyst can be easily recovered and reused multiple times without a significant loss of activity, making this a highly sustainable method. acs.org
Nanocatalysts offer several advantages over their bulk counterparts, including a high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. ckthakurcollege.net Magnetically separable nanocatalysts are particularly attractive as they can be easily removed from the reaction mixture using an external magnet and reused.
For example, Fe3O4@SiO2-SO3H nanoparticles have been employed as an efficient and reusable heterogeneous catalyst for the synthesis of 2-arylbenzoxazoles from the condensation of aromatic aldehydes with 2-aminophenol (B121084) under solvent-free conditions at a mild temperature of 50 °C. rsc.org This method is advantageous due to the simple separation of the catalyst, reduced reaction times, and higher efficiency. rsc.org
Another green approach utilizes silver-iron oxide core-shell nanoparticles (Ag@Fe2O3) as a magnetically recoverable catalyst for the one-pot synthesis of 2-phenylbenzoxazole (B188899) derivatives at room temperature in an aqueous ethanol (B145695) solution. ckthakurcollege.net This protocol offers an environmentally friendly pathway with high yields and easy catalyst recycling. ckthakurcollege.net
Table 2: Summary of Green Synthesis Protocols for Benzoxazole Derivatives
| Method | Catalyst/Promoter | Solvent | Key Features |
| Microwave-assisted synthesis | Iodine | Solvent-free | Rapid, high yields |
| Grinding (Mechanochemistry) | p-toluenesulfonic acid | Solvent-free | Mild, room temperature |
| Brønsted acidic ionic liquid catalysis | BAIL gel | Solvent-free | Reusable catalyst, simple work-up |
| Nanocatalysis (Fe3O4@SiO2-SO3H) | Fe3O4@SiO2-SO3H | Solvent-free | Magnetically recoverable, mild conditions |
| Nanocatalysis (Ag@Fe2O3) | Ag@Fe2O3 | Water:ethanol | Room temperature, magnetically recoverable |
Catalytic Approaches in the Synthesis of Benzoxazole Derivatives
Other Acid/Base Catalyzed Methodologies
Beyond traditional approaches, a variety of other acid and base-catalyzed methodologies have been developed for the synthesis of benzoxazole scaffolds, offering improvements in yield, reaction conditions, and catalyst reusability. These methods often employ novel catalytic systems to facilitate the crucial condensation and cyclization steps.
Brønsted acidic ionic liquids (BAILs), particularly when immobilized on a support like a tetraethyl orthosilicate (B98303) (TEOS) gel, have emerged as highly efficient and reusable heterogeneous catalysts. nih.govacs.org This approach facilitates the condensation of o-aminophenols with aldehydes under solvent-free conditions, offering high yields and simplifying product purification and catalyst recovery. nih.govacs.org Another effective acid catalyst is samarium(III) triflate, which has been successfully used for the synthesis of benzoxazoles in an aqueous medium, highlighting a move towards more environmentally benign solvent systems. organic-chemistry.orgchemicalbook.com
Researchers have also explored combined catalyst systems. For instance, a combination of a Brønsted acid like p-toluenesulfonic acid (TsOH·H₂O) and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. acs.org Simple catalysts such as ammonium (B1175870) chloride (NH₄Cl) in ethanol have also been utilized for the condensation of 2-aminophenol with various acids, providing a cost-effective and straightforward pathway to benzoxazole derivatives. jetir.orgjetir.org
On the basic catalysis front, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are employed to promote the intramolecular cyclization of 2-bromoarylamides, often in the presence of a copper catalyst such as copper(I) iodide (CuI) or copper oxide (CuO) nanoparticles. chemicalbook.com
| Catalyst System | Reactants | Key Conditions | Advantages | Source(s) |
|---|---|---|---|---|
| Brønsted Acidic Ionic Liquid (BAIL) Gel | o-Aminophenol, Aldehyde | 130 °C, Solvent-free | High yields, Reusable heterogeneous catalyst, Simple work-up | nih.govacs.org |
| Samarium(III) Triflate | o-Aminophenol, Aldehyde | Aqueous medium | Green solvent, Reusable catalyst | organic-chemistry.orgchemicalbook.com |
| TsOH·H₂O / CuI | 2-Aminophenol, β-Diketone | CH₃CN, 80 °C | Effective for specific precursors (β-diketones) | acs.org |
| Ammonium Chloride (NH₄Cl) | 2-Aminophenol, Aromatic/Aliphatic Acid | Ethanol, 80-90 °C | Mild conditions, Simple, Economically viable | jetir.orgjetir.org |
| CuO Nanoparticles / Base (K₂CO₃) | 2-Bromoarylamide | DMSO, 110 °C | Utilizes alternative precursors | chemicalbook.com |
Multi-Component Reactions (MCRs) for Benzoxazole Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of the benzoxazole core.
One notable example involves a three-component reaction of catechols, aldehydes, and ammonium acetate, catalyzed by specialized copper(II) complexes. rsc.orgrsc.org This reaction proceeds under mild conditions (50 °C in ethanol) and is applicable to a wide range of substrates. The proposed mechanism involves the in-situ generation of an imine from the aldehyde and ammonia (B1221849) (from ammonium acetate), followed by a radical pathway initiated by a phenoxyl radical complex of the copper catalyst. rsc.org
An electrochemical approach has also been reported, involving a four-component reaction to construct a variety of substituted benzoxazoles. organic-chemistry.org This method is notable for being transition metal-free and chemical oxidant-free, offering a greener alternative to many traditional synthetic protocols. organic-chemistry.org
| Reaction Type | Components | Catalyst/Promoter | Key Features | Source(s) |
|---|---|---|---|---|
| Copper-Catalyzed MCR | Catechol, Aldehyde, Ammonium Acetate | Copper(II) complexes | Mild conditions, Radical mechanism, Broad substrate scope | rsc.orgrsc.org |
| Electrochemical MCR | (Not specified in detail) | Iodine (mediator) | Transition metal-free, Chemical oxidant-free, Scalable | organic-chemistry.org |
Precursor Chemistry and Intermediate Derivatization in the Synthesis of this compound Analogues
The synthesis of the target molecule, this compound, and its analogues relies on the selection and functionalization of appropriate precursors. The benzoxazole core is typically constructed from an ortho-aminophenol, while the substituent at the 2-position is derived from a second reactant, commonly a carbonyl compound or its equivalent. nih.gov
For this compound specifically, the logical precursors are 2-amino-4-methylphenol and a derivative of 3-aminobenzene, such as 3-aminobenzoic acid or 3-aminobenzaldehyde. The reaction of an o-aminophenol with an aminobenzoic acid in the presence of polyphosphoric acid (PPA) is a known method for producing such structures. ijpbs.com
The versatility of benzoxazole synthesis allows for extensive derivatization by varying the precursors. A wide array of substrates can be condensed with o-aminophenols, including aldehydes, ketones, carboxylic acids and their derivatives (acyl chlorides, esters), alcohols, and β-diketones, to install diverse substituents at the 2-position of the benzoxazole ring. chemicalbook.comnih.govrsc.orgresearchgate.net
Alternative precursors to o-aminophenols have also been explored to expand the synthetic toolbox. These include:
o-Hydroxyacetophenones: These can react with trimethylsilylazide in the presence of a Lewis acid to form an intermediate that cyclizes to the benzoxazole. chemicalbook.com
o-Bromoarylamides: Intramolecular cyclization of these compounds provides another route to the benzoxazole core. chemicalbook.com
Tertiary Amides: In a newer method, tertiary amides are activated with triflic anhydride (B1165640) (Tf₂O) and react with 2-aminophenols to form 2-substituted benzoxazoles. mdpi.comnih.gov
Furthermore, derivatization can occur after the formation of the core benzoxazole structure. For example, a 2-hydrazinyl-5-methyl-1,3-benzoxazole intermediate can be synthesized and subsequently reacted with other molecules to build more complex structures, such as pyrazole-amine derivatives. journaljpri.comamazonaws.com
Synthetic Route Optimization and Reaction Mechanism Elucidation
One study on the synthesis of 2-phenylbenzoxazole using a Brønsted acidic ionic liquid (BAIL) gel catalyst systematically compared its performance against traditional Brønsted and Lewis acids. acs.org The results demonstrated the superior activity of the BAIL gel, with a yield of 98% at 130 °C after 5 hours under solvent-free conditions. acs.org Similarly, the development of a method using tertiary amides and Tf₂O involved screening various pyridine-based organic bases to significantly increase product yield. nih.gov
Understanding the reaction mechanism is fundamental to route optimization and the development of new synthetic methods. For the BAIL gel-catalyzed reaction, the proposed mechanism involves the initial formation of a Schiff base (a 2-(benzylideneamino)phenol (B1618444) intermediate) from the o-aminophenol and aldehyde. nih.gov This intermediate, confirmed by mass spectrometry, then undergoes intramolecular cyclization and subsequent aromatization to yield the final benzoxazole product. nih.gov
In the copper-catalyzed MCR, experimental observations support a radical-based mechanism. The reaction is believed to proceed via an imine intermediate, followed by hydrogen atom abstraction from the catechol by an in situ generated phenoxyl radical copper complex, leading to cyclization and formation of the benzoxazole ring. rsc.org
Comparative Analysis of Synthetic Efficiencies and Environmental Footprints
The drive towards "green chemistry" has led to a critical evaluation of synthetic methods for benzoxazoles, comparing their efficiency not only in terms of chemical yield but also their environmental impact. nih.gov Traditional methods often suffer from significant drawbacks, including the use of strong acids, toxic reagents, volatile organic solvents, and the generation of substantial waste, which increases disposal costs and environmental risk. mdpi.comresearchgate.net
A life cycle assessment (LCA) comparing seven different batch synthesis approaches and two continuous-flow methods for 2-aryl benzoxazoles highlighted the clear environmental advantages of flow chemistry. researchgate.net The continuous-flow process demonstrated an 85% reduction in carbon emissions compared to the most efficient batch process analyzed. This improvement was attributed to lower energy consumption, reduced solvent load, and the ability to regenerate catalysts and recycle solvents, thereby embracing principles of a circular economy. researchgate.net
Many modern synthetic protocols are explicitly designed to be more environmentally benign. Key features of these "green" approaches include:
Use of Water as a Solvent: Methods using catalysts like samarium triflate allow the reaction to be performed in aqueous media. organic-chemistry.orgchemicalbook.com
Solvent-Free Conditions: Reactions using catalysts such as BAIL gels or those promoted by ultrasound irradiation can be run without any solvent, significantly reducing volatile organic compound (VOC) emissions. nih.govacs.orgnih.gov
Reusable Catalysts: The development of heterogeneous catalysts, such as BAIL gels or Lewis acids supported on magnetic nanoparticles, allows for easy separation from the reaction mixture and reuse over multiple cycles with minimal loss of activity. nih.govacs.orgnih.gov
Atom Economy: Multi-component reactions are inherently more atom-economical as they incorporate most or all of the atoms from the starting materials into the final product, minimizing waste. rsc.org
| Methodology | Catalyst/Conditions | "Green" Attributes | Yields | Source(s) |
|---|---|---|---|---|
| BAIL Gel Catalysis | Heterogeneous BAIL gel / 130 °C | Solvent-free, Reusable catalyst | 85-98% | nih.govacs.orgrsc.org |
| Ultrasound Irradiation | Lewis acidic ionic liquid on magnetic nanoparticles / 70 °C | Solvent-free, Shorter reaction time (30 min), Reusable catalyst | up to 90% | nih.gov |
| Aqueous Synthesis | Samarium(III) Triflate | Water as solvent, Reusable catalyst | (Not specified) | organic-chemistry.orgchemicalbook.com |
| Continuous Flow | (Various) | Reduced emissions, energy, and solvent use; Catalyst/solvent recycling | (Not specified) | researchgate.net |
| Ammonium Chloride Catalysis | NH₄Cl / Ethanol | Mild conditions, Economical catalyst | ~88% | jetir.org |
Advanced Spectroscopic and Analytical Characterization of 3 5 Methyl 1,3 Benzoxazol 2 Yl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationipb.ptnih.govamazonaws.comjbarbiomed.com
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the precise structure of a compound like 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of the protons.
The aromatic protons on both the benzoxazole (B165842) and aniline (B41778) rings would typically appear in the downfield region, generally between 6.5 and 8.5 ppm. nih.gov The protons on the aniline ring are expected to show characteristic splitting patterns (doublet, triplet) due to spin-spin coupling with adjacent protons. The protons of the 5-methylbenzoxazole (B76525) moiety will also display specific signals. The methyl group protons (CH₃) would appear as a sharp singlet in the upfield region, typically around 2.4-2.5 ppm. The protons on the benzoxazole ring system will have chemical shifts and coupling constants that are diagnostic of their substitution pattern. The amino group (-NH₂) protons on the aniline ring would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl Protons (on Benzoxazole) | ~2.4 | Singlet |
| Amino Protons (-NH₂) | Variable (broad) | Singlet |
Note: The predicted values are based on the analysis of similar benzoxazole and aniline derivatives. nih.govjetir.org
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The spectrum would show several signals in the aromatic region (typically 110-160 ppm) corresponding to the carbon atoms of the aniline and benzoxazole rings. The carbon atom of the methyl group (C-CH₃) would appear at the high-field end of the spectrum, around 20-25 ppm. The quaternary carbon atom of the benzoxazole ring attached to the nitrogen and oxygen (C-2) is expected to be significantly downfield, potentially in the range of 150-165 ppm, due to the deshielding effect of the heteroatoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl Carbon (-CH₃) | ~21 |
| Aromatic Carbons (C-H) | 110 - 135 |
| Aromatic Carbons (C-N, C-O, C-C) | 135 - 155 |
Note: These are estimated chemical shifts based on data from related benzoxazole structures. nih.govjbarbiomed.com
While ¹H and ¹³C NMR provide the basic structural framework, advanced 2D NMR techniques are crucial for unambiguous signal assignment and for probing the molecule's three-dimensional structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY experiments would reveal proton-proton coupling networks, helping to identify adjacent protons within the aniline and benzoxazole ring systems. ipb.pt
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. ipb.pt
HMBC experiments establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule and confirming the substitution pattern, for instance, linking the aniline ring to the C-2 position of the benzoxazole core. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing insights into the preferred conformation of the molecule, such as the relative orientation of the aniline and benzoxazole rings. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysisnih.govamazonaws.comnih.govjetir.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
The IR spectrum of this compound would display several characteristic absorption bands:
N-H Stretching: The primary amine (-NH₂) group of the aniline moiety would show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹ (around 2920-2960 cm⁻¹). nih.gov
C=N and C=C Stretching: The spectrum will feature strong absorptions in the 1500-1690 cm⁻¹ region corresponding to the C=N stretching of the oxazole (B20620) ring and the C=C stretching vibrations of the aromatic rings. nih.gov
C-O Stretching: The C-O-C ether linkage within the benzoxazole ring will produce a strong, characteristic band, typically in the 1200-1250 cm⁻¹ region.
C-N Stretching: The stretching vibration for the aromatic C-N bond would be observed in the 1300-1360 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 2960 |
| C=N Stretch | Oxazole Ring | 1630 - 1690 |
| C=C Stretch | Aromatic Rings | 1450 - 1600 |
| C-O Stretch | Aryl Ether | 1200 - 1250 |
Data compiled from typical ranges and analysis of similar compounds. nih.govnih.gov
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determinationnih.govamazonaws.comjbarbiomed.com
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers valuable structural information through the analysis of fragmentation patterns.
In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular formula of this compound is C₁₄H₁₂N₂O, giving it a molecular weight of approximately 224.26 g/mol . The EIMS spectrum would therefore be expected to show a prominent molecular ion peak at m/z = 224.
The fragmentation pattern provides a fingerprint that helps to confirm the structure. For this compound, fragmentation is likely to occur at the bonds connecting the two ring systems and within the benzoxazole ring. Plausible fragmentation pathways include:
Loss of a methyl radical: A peak at m/z 209 ([M-CH₃]⁺) could be observed due to the cleavage of the methyl group.
Cleavage of the benzoxazole ring: Rupture of the heterocyclic ring could lead to the loss of carbon monoxide (CO) or other small neutral molecules, resulting in characteristic fragment ions.
Fission between the rings: Cleavage of the bond between the aniline phenyl ring and the benzoxazole C-2 atom could generate ions corresponding to the aniline moiety (m/z 92 or 93) and the methyl-benzoxazole cation.
Loss of anilino radical: A significant fragmentation pathway for related structures involves the loss of the anilino radical, which would generate a fragment ion corresponding to the 5-methyl-benzoxazole cation. nih.gov
The analysis of these fragment ions allows for the systematic reconstruction of the molecular structure, providing strong confirmatory evidence for the identity of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique essential for the separation, identification, and quantification of this compound and its derivatives in complex mixtures. This method combines the high separation capability of liquid chromatography with the precise mass analysis of mass spectrometry.
In the analysis of benzoxazole and aniline derivatives, LC is typically performed using a reverse-phase column, such as a C18 column. iaea.org The mobile phase often consists of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution, sometimes containing additives like formic acid to improve peak shape and ionization efficiency. This setup allows for the effective separation of the target analyte from impurities and other components.
Following chromatographic separation, the analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. nih.govsemanticscholar.org For aniline and benzoxazole compounds, positive ionization mode (ESI+) is frequently employed, as the nitrogen atoms in the structure are readily protonated. semanticscholar.org The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing confirmation of the molecular weight of the parent compound. For this compound (molecular formula C₁₄H₁₂N₂O), the expected protonated molecule [M+H]⁺ would be observed.
Further structural confirmation and enhanced selectivity can be achieved using tandem mass spectrometry (MS/MS). In this mode, the parent ion is selected and fragmented, and the resulting product ions are analyzed. This process, often performed in multiple-reaction monitoring (MRM) mode, provides a highly specific fragmentation pattern that serves as a structural fingerprint for the compound, enabling accurate quantification even in complex matrices. semanticscholar.org For instance, studies on related aniline derivatives have established specific MRM transitions for their unequivocal identification in environmental samples. semanticscholar.org
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Chromatographic Column | Reverse-phase C18 | iaea.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | semanticscholar.org |
| Ion Spray Voltage | 4500 V | semanticscholar.org |
| Desolvation Temperature | 450°C | semanticscholar.org |
| Detection Mode | Multiple-Reaction Monitoring (MRM) | semanticscholar.org |
| Quantification Method | External or internal standard calibration | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions and photophysical properties of conjugated systems like this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher-energy excited state. The resulting spectrum provides valuable information about the molecule's structure and electronic makeup.
For 2-arylbenzoxazoles, the UV-Vis absorption spectra are typically characterized by strong absorption bands in the range of 300–350 nm. rroij.com These absorptions are generally attributed to π-π* electronic transitions within the extensive conjugated system formed by the benzoxazole and aniline rings. The position of the maximum absorption wavelength (λmax) is sensitive to the solvent polarity and the nature of substituents on the aromatic rings.
The photoluminescence (fluorescence) properties of these compounds are also of significant interest. Upon excitation at their absorption wavelength, many 2-arylbenzoxazole derivatives exhibit fluorescence, with emission maxima often appearing in the range of 350–500 nm. researchgate.net The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which measures the efficiency of the emission process, can be high for these compounds, reaching up to 64% in some derivatives. researchgate.net Substituents on the phenyl ring can modulate these photophysical properties; for example, a bathochromic (red) shift in the emission maxima is often observed in polar solvents. researchgate.net The introduction of bulky groups, such as a methyl substituent, can influence the planarity of the molecule, which in turn affects the electronic transitions and the resulting spectra. rroij.com
| Compound Class/Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |
|---|---|---|---|---|
| Polyaniline | THF/DMSO | ~320 | N/A | rroij.com |
| Poly(2-methyl aniline) | THF/DMSO | ~305 | N/A | rroij.com |
| 2-phenylbenzoxazole (B188899) fluorosulfate (B1228806) derivatives | Acetonitrile | 329 | ~350 | researchgate.net |
| meta-substituted 2-phenylbenzoxazole derivative | PBS | N/A | 363 | researchgate.net |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a cornerstone technique for the characterization of newly synthesized organic compounds, including this compound and its derivatives. nih.gov This destructive method provides the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—in a pure sample.
The primary purpose of elemental analysis is to verify the empirical formula of a compound. The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the proposed molecular formula. For this compound, the molecular formula is C₁₄H₁₂N₂O, which corresponds to a molecular weight of 224.26 g/mol .
A close agreement between the experimental ("found") and theoretical ("calculated") values, typically within a margin of ±0.4%, is considered strong evidence for the compound's elemental composition and high purity. nih.gov This verification is a critical step in the structural elucidation of novel benzoxazole derivatives, complementing data obtained from spectroscopic methods like NMR and mass spectrometry. researchgate.net
| Element | Calculated (%) | Found (%) (Illustrative) |
|---|---|---|
| Carbon (C) | 74.98 | 74.91 |
| Hydrogen (H) | 5.39 | 5.45 |
| Nitrogen (N) | 12.49 | 12.42 |
Computational Chemistry and in Silico Studies of 3 5 Methyl 1,3 Benzoxazol 2 Yl Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. For compounds similar to 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline, DFT is employed to calculate various properties. A study on 5-methyl-2-(8-quinolinyl)benzoxazole, a related compound, utilized DFT to study its structure and spectroscopic properties. nih.gov DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. mdpi.com
For a hypothetical DFT study on this compound, researchers would likely investigate:
Electron Density Distribution: To identify electrophilic and nucleophilic sites.
Molecular Electrostatic Potential (MEP): To visualize charge distribution and predict sites for intermolecular interactions.
Global Reactivity Descriptors: Such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, to quantify the molecule's reactivity.
Basis Set Selection and Optimization Strategies
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For organic molecules like benzoxazole (B165842) derivatives, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are commonly used. In the study of 5-methyl-2-(8-quinolinyl)benzoxazole, the def2-TZVP basis set was employed. nih.gov The selection of a functional (e.g., B3LYP, PBE0) is also critical and can influence the results. nih.gov Optimization strategies involve finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.
Molecular Modeling and Geometry Optimization
Molecular modeling encompasses a range of computational techniques to represent and manipulate molecular structures. Geometry optimization is a key process to find the most stable arrangement of atoms in a molecule.
Molecular Mechanics (MM) Force Field Methods (e.g., MM2)
Molecular Mechanics (MM) methods use classical physics to model molecular systems. They rely on force fields, which are collections of parameters that define the potential energy of a molecule as a function of its atomic coordinates. Force fields like MM2, AMBER, or CHARMM are used for energy minimization and conformational analysis of large molecules due to their computational efficiency. While less accurate than quantum methods for electronic properties, they are excellent for exploring the potential energy surface and identifying stable conformers of flexible molecules. For a molecule like this compound, MM methods could be used for an initial, rapid geometry optimization before employing more rigorous quantum calculations.
Semi-Empirical Methods (e.g., AM1)
Semi-empirical methods, such as AM1 (Austin Model 1), PM3, and MNDO, bridge the gap between molecular mechanics and ab initio quantum chemistry. They use a simplified form of the Schrödinger equation and incorporate experimental parameters to speed up calculations. These methods are suitable for calculating electronic properties of large molecules where DFT might be computationally too expensive. They can provide reasonable estimates of heats of formation, dipole moments, and electrostatic potentials. For this compound, AM1 could be used to quickly screen different conformations or to obtain a preliminary understanding of its electronic structure.
Molecular Descriptors Calculation and Analysis
Molecular descriptors are numerical values that characterize the properties of a molecule. They are extensively used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate a molecule's structure with its biological activity or physical properties. researchgate.net
For this compound, a range of descriptors could be calculated using specialized software. These descriptors are typically categorized as:
Constitutional (1D): Molecular weight, atom counts.
Topological (2D): Describing atomic connectivity, such as Wiener and Randić indices.
Geometrical (3D): Related to the 3D structure, such as molecular surface area and volume.
Physicochemical: LogP (lipophilicity), molar refractivity, and polar surface area (TPSA).
The table below illustrates the types of molecular descriptors that would be calculated for this compound, though specific values from dedicated studies are unavailable.
| Descriptor Category | Example Descriptor | Potential Application |
| Constitutional | Molecular Weight | Basic property for identification and formulation. |
| Topological | Zagreb Index | Correlation with physicochemical properties. |
| Geometrical | Molecular Surface Area | Understanding molecular interactions and transport. |
| Physicochemical | LogP | Predicting membrane permeability and bioavailability. |
| Physicochemical | Topological Polar Surface Area (TPSA) | Predicting drug transport properties. |
Lipophilicity Descriptors (e.g., LogP)
Lipophilicity is a critical physicochemical property that influences a drug's solubility, permeability, and metabolic stability. It is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a lipidic (octanol) phase to its concentration in an aqueous (water) phase. A balanced LogP is essential for good bioavailability; high values can lead to poor solubility and high metabolic clearance, while low values may result in poor absorption. mdpi.com
| Descriptor | Definition | Significance in Drug Discovery |
|---|---|---|
| LogP | The logarithm of the partition coefficient between n-octanol and water. | Indicates the lipophilicity of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. |
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a molecular descriptor defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.org It is a valuable predictor of a drug's ability to permeate cell membranes and is widely used to estimate oral bioavailability and blood-brain barrier (BBB) penetration. researchgate.netresearchgate.net
Generally, compounds with a TPSA value of less than 140 Ų are predicted to have good intestinal absorption and oral bioavailability. wikipedia.orgresearchgate.net For a drug to penetrate the blood-brain barrier and act on the central nervous system, a TPSA of less than 90 Ų is typically required. wikipedia.org For the analogous compound 3-[5-(2-Methylpropyl)-1,3-benzoxazol-2-yl]aniline, the computed TPSA is 52.1 Ų. nih.gov This value is well below the 140 Ų threshold, suggesting that this compound is likely to be readily absorbed in the intestine. Furthermore, being significantly below the 90 Ų cutoff, it indicates a high potential for penetrating the blood-brain barrier. wikipedia.org
| Descriptor | Computed Value (Analogue) | Threshold | Predicted Property |
|---|---|---|---|
| TPSA | 52.1 Ų | <140 Ų | Good intestinal absorption wikipedia.orgresearchgate.net |
| <90 Ų | Potential for Blood-Brain Barrier penetration wikipedia.org |
Predicted Collision Cross Sections (CCS)
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The Collision Cross Section (CCS) is a key parameter derived from these measurements, representing the effective area of the ion as it tumbles through a buffer gas. mdpi.com CCS values serve as a robust structural descriptor that can enhance the confidence of compound identification in complex biological matrices. nih.gov
Due to the limited availability of experimental CCS data, computational prediction methods have become increasingly important. shen-lab.org Machine learning algorithms, such as support vector machines and partial least squares, can accurately predict CCS values using 2D or 3D molecular descriptors. nih.govresearchgate.net These models are trained on large databases of experimentally measured CCS values and can achieve high accuracy, with median relative errors often below 3%. nih.govshen-lab.org While a specific predicted CCS value for this compound is not available in the reviewed literature, such in silico tools could be readily applied to generate a predicted value, aiding in its future identification in metabolomics or other high-throughput screening studies. mdpi.comnih.gov
Other Electrostatic and Topological Descriptors
Beyond LogP and TPSA, a variety of other molecular descriptors are used to characterize the physicochemical properties of a compound. These descriptors provide a more complete picture of the molecule's potential for interaction with biological targets. For the related compound 3-[5-(2-Methylpropyl)-1,3-benzoxazol-2-yl]aniline, several such descriptors have been computed. nih.gov
These include:
Hydrogen Bond Donor Count: The number of hydrogen atoms attached to electronegative atoms (like oxygen or nitrogen). The analogue has a count of 1. nih.gov
Hydrogen Bond Acceptor Count: The number of electronegative atoms (like oxygen or nitrogen) with lone pairs. The analogue has a count of 3. nih.gov
Rotatable Bond Count: The number of bonds that allow for free rotation, which influences conformational flexibility. The analogue has a count of 3. nih.gov
These descriptors are also part of drug-likeness rules, such as Lipinski's Rule of Five, which specifies that a compound should have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors for good oral bioavailability. mdpi.com The values for the analogue fall well within these guidelines.
| Descriptor | Computed Value (Analogue) | Significance |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | Influences binding affinity and solubility. mdpi.comnih.gov |
| Hydrogen Bond Acceptor Count | 3 | Affects molecular interactions and solubility. mdpi.comnih.gov |
| Rotatable Bond Count | 3 | Relates to conformational flexibility and binding entropy. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemijournal.comnih.gov By developing statistically robust models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net This approach has been successfully applied to various benzoxazole derivatives to model their antifungal and other biological activities. nih.gov
The process involves generating a set of molecular descriptors for a series of compounds with known activities. Statistical methods are then employed to build a regression model that correlates these descriptors with the observed activity.
Principal Component Analysis (PCA)
In QSAR studies, a large number of molecular descriptors are often calculated for each compound, leading to a complex dataset where many descriptors may be inter-correlated. Principal Component Analysis (PCA) is a statistical method used to address this complexity. nih.gov PCA reduces the dimensionality of the data by transforming the original set of correlated descriptors into a smaller set of new, uncorrelated variables called principal components. nih.gov
Each principal component is a linear combination of the original descriptors and captures a certain amount of the variance in the data. By selecting the first few principal components that account for the majority of the data's variance, the complexity of the dataset can be significantly reduced without substantial loss of information. This is a crucial preprocessing step before building a regression model, as it helps to avoid overfitting and improves the model's stability. In a study on the antifungal activity of benzoxazole derivatives, PCA was applied to a set of in silico molecular descriptors to identify the most significant factors influencing activity. nih.gov
Principal Component Regression (PCR)
Following PCA, Principal Component Regression (PCR) is used to build the QSAR model. PCR is a regression technique that uses the principal components identified by PCA as the independent variables to predict the biological activity (the dependent variable). nih.gov This two-step approach (PCA followed by regression) is effective in handling multicollinearity among descriptors and creating more robust predictive models.
In a QSAR study of benzoxazole and oxazolo[4,5-b]pyridine (B1248351) derivatives against Candida albicans, a PCR model was successfully developed. nih.gov The model demonstrated good predictive ability, confirmed by statistical validation parameters. For the PCR model, the root mean square error of calibration was 0.03176, and the root mean square error of cross-validation was 0.05661. nih.gov The study found that the most important descriptors influencing antifungal activity were related to solubility (expressed as AClogS and ABlogS) and lipophilicity (expressed as XlogP2 and ABlogP). nih.gov Such models allow researchers to estimate the antifungal activity of structurally similar compounds, including this compound, based on their calculated descriptors.
Partial Least Squares (PLS) Regression
Partial Least Squares (PLS) regression is a statistical method that combines features of principal component analysis (PCA) and multiple linear regression. It is particularly useful in QSAR studies when the number of predictor variables (molecular descriptors) is large, and there is a high degree of collinearity among them. The primary goal of a PLS-based QSAR model is to find a linear relationship between the structural features of a series of compounds and their biological activity.
The process involves reducing a large number of molecular descriptors to a smaller set of uncorrelated latent variables (principal components) that capture the most significant variance in both the descriptors and the biological activity. This approach helps in developing a robust predictive model while avoiding the issue of overfitting that can occur with standard multiple linear regression. mdpi.com
In a typical QSAR study involving benzoxazole derivatives, a PLS model would be developed by first calculating a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties. The model's statistical quality and predictive power are assessed using several parameters, such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE). mdpi.comglobalresearchonline.net A high q² value (typically > 0.5) indicates good internal predictive ability of the model. globalresearchonline.net
While a specific PLS study for this compound is not detailed in the literature, the table below illustrates typical statistical results from a 3D-QSAR study on a series of related inhibitors, demonstrating the robustness of models that can be generated using this technique.
| QSAR Model Type | Cross-validated r² (q²) | Non-cross-validated r² | Predicted r² (r²_pred) | Optimal No. of Components |
|---|---|---|---|---|
| CoMFA | 0.597 | 0.897 | 0.818 | 5 |
| CoMSIA | 0.602 | 0.980 | 0.864 | 6 |
This table presents example statistical parameters for Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models developed for a set of inhibitors, showcasing the predictive power achievable with PLS regression. mdpi.com
Application of Artificial Neural Networks in QSAR
Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. springernature.com They are powerful tools for modeling complex and non-linear relationships between variables, making them highly suitable for QSAR studies where the relationship between molecular structure and biological activity is often not linear. nih.govresearchgate.net
An ANN consists of interconnected nodes, or "neurons," organized in layers: an input layer, one or more hidden layers, and an output layer. The input layer receives the molecular descriptors, the hidden layers perform non-linear transformations of the data, and the output layer produces the predicted biological activity. researchgate.net The network is "trained" using a dataset of compounds with known activities, during which the connection weights between neurons are adjusted to minimize the difference between predicted and actual values.
The main advantage of ANNs over linear methods like PLS is their ability to capture intricate, non-linear patterns in the data without prior assumptions about the functional form of the relationship. springernature.com This can lead to more accurate and robust QSAR models, especially for structurally diverse datasets. researchgate.net However, care must be taken to avoid overfitting, where the model performs well on the training data but fails to generalize to new, unseen compounds. springernature.com
| Parameter | PLS Regression Model | Artificial Neural Network (ANN) Model |
|---|---|---|
| Modeling Approach | Linear | Non-linear |
| Data Requirement | Moderate | Large (for robust training) |
| Interpretability | Relatively easy to interpret | Often considered a "black box," harder to interpret |
| Risk of Overfitting | Lower | Higher, requires careful validation |
| Predictive Accuracy | Good for linear relationships | Potentially higher for complex, non-linear relationships |
This table provides a general comparison between PLS Regression and ANN as methods for developing QSAR models.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. pnrjournal.com It is a cornerstone of structure-based drug design, providing insights into binding modes, affinities, and the specific molecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov
For derivatives of this compound, docking studies can identify potential biological targets and elucidate the structural basis for their activity. The process involves preparing the 3D structures of the ligand and the target protein, defining a binding site on the protein, and then using a scoring function to evaluate different binding poses of the ligand within this site. samipubco.com The results are ranked based on a docking score, which estimates the binding free energy; more negative scores typically indicate stronger binding affinity. nih.gov
Studies on various benzoxazole derivatives have demonstrated their interaction with a range of biological targets, including proteins involved in cancer and microbial diseases. researchgate.netnih.gov For example, docking simulations of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, which share structural similarities, have been used to investigate their binding mode within the active site of cyclin-dependent kinase 2 (CDK2), a target for anticancer agents. nih.gov
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Benzoxazole Derivative A | PGHS | -7.426 | Tyr385, Arg120, Ser530 |
| Benzoxazole Derivative B | PGHS | -7.084 | Tyr385, Ser353 |
| Ciprofloxacin (Reference) | DNA Gyrase | -6.092 | Ser83, Asp87 |
| Benzoxazole Derivative C | DNA Gyrase | -6.687 | Gly77, Ser83, Glu87 |
This table shows representative molecular docking results for various benzoxazole derivatives against different protein targets, illustrating binding affinities and key amino acid interactions. researchgate.net
Simulations of Photophysical Properties and Excited States
Computational simulations are vital for understanding and predicting the photophysical properties of fluorescent molecules, including absorption and emission spectra, quantum yields, and excited-state dynamics. For benzoxazole derivatives, which are often fluorescent, methods based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed. rsc.org
DFT is used to optimize the ground-state geometry of the molecule, while TD-DFT is used to calculate the energies of vertical electronic transitions, which correspond to light absorption (excitation). rsc.org By optimizing the geometry of the first excited state, it is also possible to calculate emission energies, corresponding to fluorescence. These calculations provide valuable insights into the nature of the electronic transitions (e.g., π–π* or intramolecular charge transfer, ICT) and how structural modifications or changes in the solvent environment affect the photophysical properties. rsc.orgnih.gov
For example, theoretical studies on 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives have shown that the substitution pattern on the benzoxazole ring determines the character of the electronic transition and, consequently, the spectral properties of the compounds. rsc.org Such simulations can guide the rational design of new benzoxazole-based fluorophores with tailored absorption and emission characteristics for applications in bioimaging and materials science.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| Benzoxazolyl-imidazole conjugate | DCM | 470 | 560 | 90 |
| Benzoxazolyl-imidazole conjugate | THF | 465 | 565 | 100 |
| Benzoxazolyl-imidazole conjugate | ACN | 455 | 580 | 125 |
| Benzoxazolyl-imidazole conjugate | MeOH | 450 | 595 | 145 |
This table presents experimental photophysical data for a benzoxazole-containing dye in various solvents, illustrating the solvatochromic effect that can be studied and predicted using computational methods. nih.gov
Mechanistic Research on Molecular Interactions of 3 5 Methyl 1,3 Benzoxazol 2 Yl Aniline
Exploration of Potential Molecular Targets and Pathways
The exploration of molecular targets for 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline is largely guided by the extensive research on the broader benzoxazole (B165842) class of compounds. Derivatives of benzoxazole have been shown to interact with a variety of biological macromolecules, suggesting several potential pathways for investigation.
Anticancer and Antitumor Activity: A significant body of research points to the antitumor and anticancer properties of benzoxazole derivatives. amazonaws.com These compounds have been reported to exert cytotoxic effects on a range of cancer cell lines, including those from breast, lung, liver, prostate, and colorectal cancers. nih.gov This suggests that this compound could potentially target pathways crucial for cancer cell survival and proliferation. Key molecular targets identified for other benzoxazole hybrids include tyrosine kinases , which are critical enzymes in cell signaling pathways that regulate cell growth and division. nih.gov Furthermore, some derivatives have been investigated as inhibitors of enzymes like topoisomerase II , which is vital for DNA replication and a common target for chemotherapy drugs. researchgate.net
Antimicrobial Activity: The benzoxazole moiety is a core component of many synthetic agents with antibacterial and antifungal properties. nih.govchemistryjournal.net These compounds have demonstrated activity against both Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi like Candida albicans. nih.gov The molecular targets in these organisms could include enzymes essential for cell wall synthesis, DNA replication, or protein synthesis. The structural similarity of the benzoxazole ring to natural nucleotides like adenine (B156593) and guanine (B1146940) may allow it to interfere with nucleic acid and protein biosynthesis. chemistryjournal.net
Neurodegenerative Diseases: More recently, benzoxazole derivatives have been considered as potential therapeutic agents for neurodegenerative conditions such as Alzheimer's disease. nih.gov The potential targets in this context could be enzymes like cholinesterases or pathways related to amyloid-beta aggregation.
Given these precedents, the primary molecular targets for this compound are hypothesized to be within the families of protein kinases, DNA-interacting enzymes, and essential microbial enzymes.
In Vitro Biochemical Assays for Target Engagement and Pathway Modulation
To validate the potential molecular targets and understand how this compound modulates biological pathways, a suite of in vitro biochemical assays would be employed. These assays provide direct evidence of the compound's interaction with its target and its effect on cellular functions.
Cytotoxicity and Cell Viability Assays: Initial screening is typically performed using cell viability assays on various cell lines to determine the compound's cytotoxic potential. Colorimetric assays, such as those using WST-1 or MTT reagents, are commonly used to quantify the metabolic activity of cells as an indicator of their viability after exposure to the compound at different concentrations. nih.gov
Antimicrobial Susceptibility Testing: To assess antibacterial and antifungal activity, the minimal inhibitory concentration (MIC) is determined. nih.gov This is achieved through methods like broth microdilution, where various concentrations of the compound are incubated with microbial strains to find the lowest concentration that prevents visible growth. researchgate.net
The table below summarizes cancer cell lines and microbial strains commonly used for screening benzoxazole derivatives, which would be relevant for testing this compound.
| Assay Type | Organism/Cell Line | Target Pathway/Process |
| Anticancer | MCF-7 (Breast Cancer) | Cell Proliferation, Apoptosis |
| HepG2 (Liver Cancer) | Cell Viability, Metabolism | |
| HCT-116 (Colon Cancer) | Cell Cycle, DNA Replication | |
| A549 (Lung Cancer) | Cell Proliferation, Signaling | |
| Antibacterial | Bacillus subtilis (Gram-positive) | Cell Wall Synthesis, DNA Gyrase |
| Escherichia coli (Gram-negative) | Protein Synthesis, Metabolism | |
| Staphylococcus aureus (Gram-positive) | Various Essential Enzymes | |
| Antifungal | Candida albicans (Yeast) | Ergosterol Biosynthesis, Cell Wall Integrity |
Target Engagement Assays: Once a biological effect is observed, specific assays are needed to confirm direct interaction with a hypothesized target. For instance, if a protein kinase is the suspected target, a kinase inhibition assay would be performed. These assays measure the enzymatic activity of the purified kinase in the presence of the compound, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Enzyme Kinetics and Inhibitory Mechanism Studies
Should this compound demonstrate potent inhibition of a specific enzyme, detailed kinetic studies are necessary to elucidate the mechanism of inhibition. Such studies are fundamental to understanding the compound's mode of action and for guiding further drug development.
The foundational model for these studies is the Michaelis-Menten equation . mdpi.com However, when a reaction product acts as an inhibitor, this model may not be appropriate, and more complex integrated rate equations are required for accurate analysis. mdpi.com
The primary types of reversible enzyme inhibition that can be investigated are:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency. This reduces Vₘₐₓ but does not change Kₘ.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition reduces both Vₘₐₓ and Kₘ.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ.
To determine the inhibitory mechanism, enzyme activity is measured across a range of substrate and inhibitor concentrations. The data are then fitted to the different inhibition models. This analysis yields key kinetic parameters such as the inhibition constants (Kᵢ and Kᵢ'), which quantify the inhibitor's potency.
Investigation of Cellular Processes Influenced by the Compound
Beyond direct target engagement, it is crucial to understand the broader impact of this compound on cellular processes. The inhibition of a key molecular target can trigger a cascade of downstream effects. For example, inhibiting a tyrosine kinase involved in a growth factor signaling pathway can lead to cell cycle arrest and apoptosis (programmed cell death).
Methods to investigate these cellular effects include:
Flow Cytometry: This technique can be used to analyze the cell cycle distribution (e.g., arrest in G1, S, or G2/M phase) and to quantify the percentage of apoptotic cells.
Western Blotting: This method allows for the detection and quantification of specific proteins to see how their expression levels or modification states (e.g., phosphorylation) change in response to the compound. For instance, one could measure the phosphorylation status of a target kinase or the levels of proteins involved in apoptosis, such as caspases.
Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or RNA sequencing can reveal changes in gene expression patterns induced by the compound, providing a comprehensive view of the affected cellular pathways.
The reaction of aniline (B41778) with methyl radicals has been studied to understand its degradation and conversion in atmospheric and combustion contexts, providing insight into the fundamental reactivity of the aniline moiety present in the compound. nih.gov This foundational chemical knowledge can inform the understanding of its metabolic stability and potential interactions within a complex cellular environment.
Study of Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms in Fluorophore Design
The benzoxazole scaffold is a well-known component of fluorescent molecules, many of which exhibit a photophysical process called Excited State Intramolecular Proton Transfer (ESIPT). nih.govrsc.org This process is of great interest for the design of advanced fluorophores with specific properties, such as a large Stokes shift (the separation between the absorption and emission maxima), which is highly desirable for applications in bio-imaging and sensing to reduce background interference. rsc.org
The ESIPT process involves the transfer of a proton between a donor (like a hydroxyl or amino group) and an acceptor (like a heterocyclic nitrogen atom) within the same molecule upon photoexcitation. nih.gov This creates an excited-state tautomer (the keto* form) from the initial excited state (the enol* form), which then relaxes to the ground state by emitting a photon.
For benzoxazole derivatives, this typically involves a proton transfer from a hydroxyl group at the 2-position of a phenyl ring to the nitrogen atom of the benzoxazole core. mdpi.comresearchgate.net While this compound does not have the canonical hydroxyl group for ESIPT, the aniline's amino group (-NH₂) can also act as a proton donor, or its presence can significantly modulate the electronic properties of the benzoxazole system. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are instrumental in investigating the potential energy surfaces of the ground and excited states to determine if an ESIPT reaction is energetically favorable. researchgate.net
Research on related compounds like 6-amino-2-(2'-hydroxyphenyl)benzoxazole has shown that substituents can slow down the proton transfer process and influence the photophysical properties. mdpi.com The study of this compound's fluorescence properties, including its quantum yield, lifetime, and sensitivity to solvent polarity, would provide critical insights into its potential as a building block for novel fluorescent probes and materials.
The table below outlines key parameters in the study of ESIPT.
| Parameter | Description | Significance in Fluorophore Design |
| Absorption Maximum (λₐₑₛ) | Wavelength of maximum light absorption. | Determines the optimal excitation wavelength. |
| Emission Maximum (λₑₘ) | Wavelength of maximum fluorescence emission. | Defines the color of the emitted light. |
| Stokes Shift | The difference between λₑₘ and λₐₑₛ. | A large Stokes shift minimizes self-absorption and background noise. |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A measure of the fluorescence efficiency. |
| Fluorescence Lifetime (τ) | The average time the molecule stays in its excited state. | Important for time-resolved fluorescence applications. |
Future Directions and Emerging Research Avenues for 3 5 Methyl 1,3 Benzoxazol 2 Yl Aniline Research
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline and its derivatives is geared towards greener and more efficient processes. Current research has already demonstrated the feasibility of mild, solvent-free protocols for creating related benzoxazole (B165842) structures, which not only simplifies the work-up techniques but also aligns with the principles of green chemistry. amazonaws.comresearchgate.netjournaljpri.com
Future efforts will likely concentrate on:
Catalyst Innovation: Exploring new catalysts, such as reusable Brønsted acidic ionic liquids, can enhance catalytic activity and simplify recovery, reducing waste and cost. researchgate.net
Solvent-Free Conditions: Expanding the use of solvent-free reactions, like grinding reagents in a mortar and pestle, minimizes the use of hazardous organic solvents. amazonaws.comamazonaws.com
Energy Efficiency: Employing energy-efficient methods like microwave irradiation can shorten reaction times and improve yields. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus reducing waste.
These sustainable approaches aim to make the synthesis of these valuable compounds more economically viable and environmentally responsible. journaljpri.com
Integration of Advanced Computational Approaches for Predictive Modeling and De Novo Design
Computational chemistry is poised to revolutionize the discovery and optimization of derivatives of this compound. In-silico techniques are becoming indispensable for predicting the biological activity and physicochemical properties of new molecules before they are synthesized. researchgate.netnih.gov
Key computational strategies include:
Molecular Docking: Simulating the interaction between a ligand and a target protein to predict binding affinity and orientation. This can identify potential biological targets and guide the design of more potent inhibitors. researchgate.net
Molecular Dynamics (MD) Simulations: Modeling the movement of atoms and molecules over time to understand the stability of ligand-receptor complexes. researchgate.netnih.gov
MM/PBSA Analysis: Calculating the binding free energy of a ligand to a receptor, providing a more accurate prediction of binding affinity. researchgate.netnih.gov
Density Functional Theory (DFT) Calculations: Determining the electronic structure of a molecule to understand its reactivity and properties. researchgate.netnih.gov
By integrating these predictive models, researchers can prioritize the synthesis of compounds with the highest probability of success, accelerating the drug discovery process and reducing the reliance on costly and time-consuming laboratory screening.
Exploration of Undiscovered Molecular Mechanisms and Polypharmacology
The diverse biological activities reported for benzoxazole derivatives—spanning antitumor, antibacterial, antifungal, and antiviral effects—strongly suggest that these compounds may interact with multiple biological targets. amazonaws.comresearchgate.netnih.gov This phenomenon, known as polypharmacology, is a critical area for future investigation.
The research focus will be on:
Target Deconvolution: Identifying the specific enzymes, receptors, or cellular pathways that this compound and its analogues interact with to exert their biological effects. For instance, some derivatives have been found to bind to the tubulin protein, inhibiting its polymerization. researchgate.net
Mechanism of Action Studies: Elucidating the precise molecular events that follow target binding, leading to the observed physiological response.
Systems Biology Approaches: Using genomics, proteomics, and metabolomics to gain a holistic understanding of how these compounds affect cellular networks.
A deeper understanding of its molecular mechanisms will enable the rational design of more selective drugs and could reveal novel therapeutic applications for existing compounds. The broad spectrum of activity highlights the potential for developing treatments for a wide range of diseases. nih.gov
Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Selectivity
Building on a deeper mechanistic understanding, the next frontier is the rational design and synthesis of new analogues with superior properties. The goal is to create molecules that are highly effective against their intended target while minimizing off-target effects.
Key strategies in this area involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and assessing how these changes affect its biological activity. This helps to identify the key chemical features required for potency and selectivity. researchgate.net
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's pharmacological profile. For example, replacing a trimethoxyphenyl group with various substituted anilines has been shown to maintain or improve activity. nih.gov
Fragment-Based Drug Design: Building novel compounds by combining small molecular fragments that are known to bind to the target of interest.
The table below outlines potential modifications to the core structure and their intended effects, based on established medicinal chemistry principles.
| Structural Modification | Rationale for Analogue Design | Potential Enhancement |
| Substitution on the aniline (B41778) ring | To explore interactions with specific pockets in the target protein and modify solubility. | Improved binding affinity, selectivity, and pharmacokinetic properties. |
| Alteration of the methyl group on the benzoxazole | To probe the steric and electronic requirements of the binding site. | Increased potency and reduced off-target activity. |
| Replacement of the benzoxazole core | To create novel scaffolds with different physicochemical properties. | Access to new intellectual property and potentially improved drug-like properties. |
This iterative process of design, synthesis, and testing is fundamental to developing next-generation therapeutic agents with enhanced efficacy and safety.
Application in Chemical Biology Tools and Probes
Beyond direct therapeutic applications, this compound and its derivatives hold promise as chemical tools for studying biological processes. The inherent fluorescence of the benzoxazole moiety is a particularly valuable feature. nih.gov
Future applications in this domain could include:
Fluorescent Probes: Designing molecules that bind to a specific protein or cellular component and report on its location and activity through fluorescence. This can be used for high-resolution imaging in cells and tissues.
Affinity-Based Probes: Attaching a reactive group to the molecule to allow it to covalently bind to its biological target. This enables the identification and isolation of target proteins for further study.
Activity-Based Probes: Creating probes that only become fluorescent or reactive upon interaction with a specific enzyme activity, allowing for the real-time monitoring of enzymatic processes in living systems.
By developing this compound into a sophisticated molecular probe, researchers can gain unprecedented insights into complex biological systems, which can, in turn, inform future drug discovery efforts.
Q & A
(Basic) What solvent-free synthetic methodologies are recommended for preparing 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline derivatives?
Answer:
A solvent-free reductive amination approach is widely used. Key steps include:
- Grinding Reactants : Mix 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide (1 mmol) with substituted aldehydes (1 mmol) in an agate mortar for 15–20 minutes at 25°C.
- Reduction : Add a 1:1 mixture of sodium borohydride and boric acid, followed by grinding for 20–30 minutes.
- Monitoring : Track reaction completion via TLC (chloroform:methanol, 7:3).
- Purification : Wash with water and recrystallize from ethanol .
(Basic) How is the structural characterization of this compound performed using crystallography?
Answer:
- Data Collection : Use X-ray diffraction to obtain intensity data.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging high-resolution data to resolve bond lengths and angles.
- Visualization : Generate thermal ellipsoid plots with ORTEP-3 to validate molecular geometry and intermolecular interactions .
(Basic) What physicochemical properties are critical for handling this compound?
Answer:
Key properties include:
- Density : 1.3±0.1 g/cm³ (informs solvent selection for recrystallization).
- Melting Point : 95–96°C (guides storage below this range).
- Stability : Low vapor pressure (0.0±0.8 mmHg at 25°C) reduces volatility risks.
- Solubility : Ethanol is preferred for purification due to moderate polarity .
(Advanced) How can reaction conditions be optimized to improve yields in solvent-free syntheses?
Answer:
- Grinding Time : Extend grinding to 30–40 minutes to enhance reagent interaction.
- Catalyst Ratio : Adjust sodium borohydride:boric acid ratios (e.g., 1.5:1) to favor reduction.
- Temperature Control : Test mild heating (30–40°C) to accelerate kinetics without solvent .
(Advanced) How should researchers design experiments to evaluate antimicrobial activity of derivatives?
Answer:
- Strain Selection : Use standard strains (e.g., E. coli ATCC-8739, B. subtilis ATCC-6633).
- Assay Method : Apply agar well diffusion with 24-hour Mueller-Hinton broth cultures.
- Controls : Include negative (DMSO) and positive (ciprofloxacin) controls.
- Data Collection : Measure inhibition zone diameters after 18–24 hours incubation .
(Advanced) How to address discrepancies in bioactivity data across microbial strains?
Answer:
- Purity Verification : Confirm compound integrity via HPLC or NMR.
- Structural Analysis : Use X-ray crystallography to rule out polymorphic variations.
- Mechanistic Studies : Test membrane permeability or target-binding affinity via fluorescence assays .
(Advanced) What strategies resolve purification challenges for synthesized derivatives?
Answer:
- Recrystallization Solvents : Screen ethanol, acetone, or ethyl acetate based on solubility.
- Column Chromatography : Use silica gel with chloroform:methanol (9:1) for polar impurities.
- TLC Monitoring : Ensure single spots (Rf ≈ 0.5) pre- and post-purification .
(Advanced) How to analyze substituent effects on bioactivity using structure-activity relationships (SAR)?
Answer:
- Derivative Library : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups.
- Bioactivity Profiling : Compare inhibition zones or MIC values across derivatives.
- Computational Modeling : Dock optimized structures into bacterial enzyme active sites (e.g., dihydrofolate reductase) .
(Advanced) How is the benzoxazole ring formation validated during synthesis?
Answer:
- Spectroscopic Confirmation :
- ¹H NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) adjacent to the oxazole ring.
- FT-IR : Identify C=N stretches near 1620 cm⁻¹.
- Elemental Analysis : Match calculated vs. observed C, H, N percentages within ±0.4% .
(Advanced) What analytical techniques confirm the absence of byproducts in final compounds?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 210.0793 for C₁₃H₁₀N₂O).
- ¹³C NMR : Ensure no extraneous peaks from unreacted aldehydes or intermediates.
- Melting Point Consistency : Compare with literature values (±2°C tolerance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
